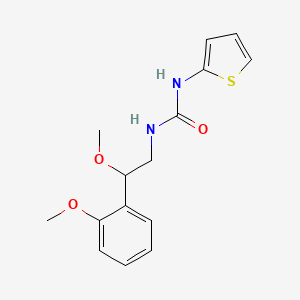

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea

Description

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a substituted ethyl linker with dual methoxy groups (at the 2-position of the phenyl ring and the ethyl chain) and a thiophen-2-yl substituent. This compound belongs to a class of molecules where the urea moiety is strategically functionalized to modulate biological activity, solubility, and binding affinity.

Properties

IUPAC Name |

1-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-19-12-7-4-3-6-11(12)13(20-2)10-16-15(18)17-14-8-5-9-21-14/h3-9,13H,10H2,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKHJVGXGMEDOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)NC2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2-methoxyphenylacetonitrile with methanol in the presence of a base to form 2-methoxy-2-(2-methoxyphenyl)ethanol.

Introduction of the Thiophene Ring: The intermediate is then reacted with thiophene-2-carbonyl chloride in the presence of a base to introduce the thiophene ring, forming 2-methoxy-2-(2-methoxyphenyl)ethyl thiophene-2-carboxylate.

Formation of the Urea Moiety: Finally, the ester is treated with an amine, such as urea, under suitable conditions to form the desired compound, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methoxy-Substituted Ureas

- 1-(2-Methoxyphenyl)-3-(thiophen-2-yl)urea analogs: 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea (): This compound shares the 2-methoxyphenyl group but replaces the thiophen-2-yl moiety with a tert-butyl isoxazole. Melting point: Not explicitly reported for this compound, but similar urea derivatives (e.g., TTU6 in ) exhibit melting points between 199–277°C . 1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea (): Features a methoxy group on a thiopyran ring. The chloro substituent on the phenyl ring increases electrophilicity, which could enhance receptor binding but reduce solubility compared to methoxy groups .

Thiophene-Containing Ureas

- 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) (): Combines a thiophen-2-yl group with a fluorophenyl substituent. The fluorine atom enhances metabolic stability, while the pyridine ring introduces basicity. Melting point: 217–219°C; yield: 60% .

- TTU6 (): 1-(4-Cyanophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea. The cyano group increases polarity, improving aqueous solubility (melting point: 199–201°C; yield: 87%) .

Dual Methoxy/Thiophene Systems

- 1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea (): Contains three thiophene rings and a hydroxyethyl linker. The lack of methoxy groups reduces steric hindrance but may decrease solubility (molecular weight: 350.5 g/mol) .

Physicochemical Properties

Key Observations :

Anticancer Activity

- Pyridine-linked ureas (): Compounds like 5h and 5j were tested against 60 cancer cell lines, showing moderate to high activity. The thiophen-2-yl group likely enhances DNA intercalation or kinase inhibition .

- Thiophenylthiazole ureas (): TTU6 and TTU7 demonstrated variable activity depending on substituents. Electron-withdrawing groups (e.g., nitro in TTU8) reduced efficacy, suggesting that methoxy groups (electron-donating) in the target compound might improve activity .

Biological Activity

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₃S |

| Molecular Weight | 306.4 g/mol |

| CAS Number | 1788847-50-6 |

The unique structural features include a thiophene moiety, methoxyphenyl groups, and a urea linkage, which contribute to its biological activity.

Research indicates that this compound primarily functions as an inhibitor of heat shock protein 90 (Hsp90) . Hsp90 is crucial for the proper folding and stabilization of various client oncoproteins involved in cancer progression. The inhibition of Hsp90 leads to the degradation of these oncoproteins, thereby inducing apoptosis in cancer cells.

Key Findings:

- Inhibition of Hsp90 : The compound effectively inhibits Hsp90's activity, which is vital for the survival of cancer cells.

- Induction of Apoptosis : By degrading client oncoproteins, it promotes programmed cell death in tumor cells.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, warranting further investigation into these properties.

Structure-Activity Relationship (SAR)

The SAR studies reveal insights into how modifications to the compound's structure can influence its biological activity. For instance:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea | Similar methoxyphenyl and thiophene groups | Different methoxy position on phenyl ring |

| 1-(2-Methoxy-2-(4-methoxyphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea | Similar structure with a different methoxy position | Potentially different biological activity |

| 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(furan-2-ylmethyl)urea | Contains a furan ring instead of thiophene | Variation in electronic properties affecting reactivity |

These variations highlight how subtle changes can lead to significant differences in biological efficacy.

Case Studies

Several studies have investigated the anticancer efficacy of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity against Hsp90-dependent cancers.

- Animal Models : In vivo studies using xenograft models showed a reduction in tumor growth when treated with this compound, further confirming its potential as an anticancer agent.

- Combination Therapies : Research suggests that combining this compound with other chemotherapeutics may enhance its efficacy by targeting multiple pathways involved in cancer cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.